molecular formula C11H18O5 B042774 Diethyl (3-oxobutyl)malonate CAS No. 4761-26-6

Diethyl (3-oxobutyl)malonate

Cat. No. B042774
CAS RN: 4761-26-6
M. Wt: 230.26 g/mol
InChI Key: ALUWYSWCNMTCSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diethyl (3-oxobutyl)malonate derivatives involves various strategies, including catalyzed arylation and alkylation reactions. For instance, a general method for the synthesis of alpha-aryl malonates has been described, highlighting the coupling of aryl iodide and diethyl malonate in the presence of copper(I) iodide and phenylphenol, offering a synthetic alternative with good to excellent yields under mild conditions (Hennessy & Buchwald, 2002).

Molecular Structure Analysis

The molecular structure of diethyl (3-oxobutyl)malonate derivatives has been thoroughly analyzed through various techniques, including crystal structure analysis. For example, the structure of substituted diethyl malonates was characterized by 1H NMR and X-ray crystal structure analysis, revealing important details about their crystalline form and intermolecular interactions (Liu et al., 2012).

Chemical Reactions and Properties

Diethyl (3-oxobutyl)malonate participates in a variety of chemical reactions, demonstrating its versatility as a reactant. For instance, its use in oxidative dimerization reactions has been explored, leading to the synthesis of complex dithiophene derivatives, highlighting its role in facilitating novel synthetic pathways (Citterio et al., 1996).

Scientific Research Applications

  • Synthesis of 4-Hydroxy-2-quinolinone Derivatives : Diethyl 2-(3'-methyl-I'-oxobut-2'-enyl) malonate is used to synthesize 4-hydroxy-2-quinolinone derivatives, which are precursors to pyrano alkaloids (Sekar & Prasad, 1999).

  • Alkylation of Nitroso Chlorides : Diethyl malonate effectively alkylates nitroso chlorides, forming substituted oximes with a diethyl malonate moiety in yields ranging from 20-90% (Bizjaev et al., 2004).

  • Lipase-Catalyzed Amine Resolution : Diethyl malonate acts as a green and efficient acyl donor for lipase-catalyzed amine resolution, presenting an attractive alternative to currently applied acyl donors (Simon et al., 2012).

  • Electrophilic Amination Reagent : Diethyl 2-[N-(p-methoxyphenyl)imino]malonate serves as a convenient electrophilic amination reagent for Grignard reagents, yielding N-alkylation products (Niwa et al., 2002).

  • Synthesis of Anticancer Drug Intermediates : A faster and more efficient method for synthesizing diethyl 2-(2-chloronicotinoyl)malonate, an important intermediate in small molecule anticancer drugs, was developed (Xiong et al., 2018).

  • Industrial Scale Production : Research on synthesizing carbonyl diethyl malonate highlighted high recovery ratios and yields, suitable for industrial scale production (Gui et al., 2011).

  • Heterocyclic Sulfone Systems : Diethyl 2-(1-phenyl-2-(phenylsulfonyl)ethylidene)malonate is highly reactive and can be transformed into various heterocyclic sulfone systems (Elkholy, 2008).

  • Oxidation Studies with Chromium : The oxidation of diethyl malonate with chromium under heating and microwave irradiation conditions has been studied (Katre & Ey, 2013).

  • Synthesis of Alpha-Aryl Malonates : Copper-catalyzed arylation of diethyl malonate provides a mild, efficient method for synthesizing alpha-aryl malonates (Hennessy & Buchwald, 2002).

  • Cyclocondensation Reactions : Malonates, including diethyl (3-oxobutyl)malonate, can be used in cyclocondensation reactions to produce six-membered heterocycles (Stadlbauer et al., 2001).

Future Directions

The use of malonates such as diethyl malonates shows important uses in the synthesis of carboxylic acids and their derivatives due to its active methylene group . Therefore, Diethyl (3-oxobutyl)malonate could potentially be used in the synthesis of a wide variety of carboxylic acids and methyl ketones .

properties

IUPAC Name

diethyl 2-(3-oxobutyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-4-15-10(13)9(7-6-8(3)12)11(14)16-5-2/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUWYSWCNMTCSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00291471
Record name diethyl (3-oxobutyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (3-oxobutyl)malonate

CAS RN

4761-26-6
Record name NSC75766
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75766
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl (3-oxobutyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
TA Spencer, MD Newton… - The Journal of Organic …, 1964 - ACS Publications
Ethoxide-catalyzed reaction of diethyl malonate with methylvinyl ketone yields l-carboxy-6-methylbicyclo-[3.3. 1] non-6-ene-2, 4-dione (VI) and, after hydrolysis, l-methyl-2-acetyl-4-…
Number of citations: 25 pubs.acs.org
EE Schweizer, GJ O'Neill - The Journal of Organic Chemistry, 1965 - ACS Publications
3a,“1 b, n= 2 c, n= 3 the comparable seven-membered system 3c following the above reaction scheme were unsuccessful. Diethyl (3-oxobutyl) malonate (2b) prepared ac-cording to …
Number of citations: 45 pubs.acs.org
RT Uyeda, DJ Cram - The Journal of Organic Chemistry, 1965 - ACS Publications
The over-all conversion of I to II resembles a number of known preparations of cyclopropane compounds. 4 Thus treatment of/3-methylallyl chloride with diborane gave …
Number of citations: 15 pubs.acs.org
Y Okada, T Minami, S Yahiro… - The Journal of Organic …, 1989 - ACS Publications
for synthesis of cyclobutane fused carbocyclic compounds. The Michael addition of carbanions 2a-c, generated from diethyl (formylmethyl)-,(2-oxopropyl)-, and (ben-zoylmethyl) …
Number of citations: 10 pubs.acs.org
S Bräse, H Wertal, D Frank, D Vidović, A de Meijere - 2005 - Wiley Online Library
2‐Bromoalka‐1,n‐dienes such as 9, 30 and 14 (n = 7) with tetrasubstituted methylenecyclopropane end groups, under palladium catalysis, underwent cyclization with cyclopropane‐…
WH Schuller, RV Lawrence - The Journal of Organic Chemistry, 1965 - ACS Publications
Emergence time ratio1 1.20 1.27 1.44 1.57 1.71 1.98 2.17 Specific extinction coefficient of the single peak observed at Xma, 241 µ at the conclusion of each 2-min. immersion in 230 …
Number of citations: 6 pubs.acs.org
NP Dubash, NK Mangu, A Satyam - Synthetic communications, 2004 - Taylor & Francis
A simple method for the preparation of 7‐alkoxy/hydroxy‐α‐methyl‐DL‐tryptamines is reported. The key steps of the synthesis are the Japp–Klingemann coupling of 2‐piperidone‐3‐…
Number of citations: 17 www.tandfonline.com
BG Luisa - 2012 - books.google.com
Organic Chemistry, Second Edition, Volume I: Organic Functional Group Preparations provides a convenient and useful source of reliable preparative procedures for the most common …
Number of citations: 0 www.google.com

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